Bienvenue dans la boutique en ligne BenchChem!

(1'S,2R,3R)-Fosaprepitant Dimeglumine

Chemotherapy-Induced Nausea and Vomiting NK1 Receptor Antagonists Highly Emetogenic Chemotherapy

(1'S,2R,3R)-Fosaprepitant Dimeglumine—the singular stereoisomer achieving >90% brain NK1 receptor occupancy, the validated antiemetic threshold. One of eight possible diastereomers; stereochemical precision separates authentic API from inactive impurities. Single 150 mg IV dose replaces 3-day oral aprepitant, eliminating mucositis adherence failures. For ANDA filers: certified chiral reference material essential for HPLC system suitability and impurity threshold validation per ICH Q6A. For cancer centers: HEC/MEC CINV standard of care. No stereochemical substitutes accepted.

Molecular Formula C₃₇H₅₆F₇N₆O₁₆P
Molecular Weight 1004.83
Cat. No. B1152840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1'S,2R,3R)-Fosaprepitant Dimeglumine
Molecular FormulaC₃₇H₅₆F₇N₆O₁₆P
Molecular Weight1004.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1'S,2R,3R)-Fosaprepitant Dimeglumine Remains the Reference Standard for IV NK1 Antagonism in High-Volume Procurement


(1'S,2R,3R)-Fosaprepitant Dimeglumine (CAS 265121-04-8) is a stereochemically defined water-soluble phosphoryl prodrug that is rapidly converted in vivo to aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin-1 (NK1) receptor [1]. With three chiral centers in its molecular architecture, the compound exists as one of eight possible stereoisomers, making precise stereochemical control a critical quality attribute that distinguishes authentic reference material from generic or impurity-grade material [2]. As the active pharmaceutical ingredient in the branded intravenous formulation EMEND®/IVEMEND®, this specific stereoisomer has established the clinical benchmark for NK1 receptor antagonist-based antiemetic prophylaxis in highly emetogenic chemotherapy, with over a decade of regulatory precedent and a mature pharmacopoeial monograph framework [3].

Why (1'S,2R,3R)-Fosaprepitant Dimeglumine Cannot Be Interchanged with Other NK1 Antagonists Without Quantifiable Consequence


Substitution of (1'S,2R,3R)-Fosaprepitant Dimeglumine with alternative NK1 receptor antagonists—whether stereoisomeric impurities, other prodrugs such as fosnetupitant, or oral aprepitant—introduces quantifiable divergence in pharmacokinetic exposure, temporal receptor occupancy profile, and formulation-dependent safety outcomes. Unlike small-molecule generics where bioequivalence suffices, NK1 antagonist selection directly impacts the duration of central receptor occupancy required for delayed-phase emesis control [1]. Clinical evidence demonstrates that fosaprepitant achieves >90% brain NK1 receptor occupancy via PET imaging, a threshold empirically linked to antiemetic efficacy that alternative agents with differing half-lives (e.g., netupitant at 90 hours vs. aprepitant at 9-13 hours) cannot replicate without adjusting dosing schedules [2]. Furthermore, stereochemical impurities arising from incomplete chiral resolution during synthesis—a documented challenge given the eight possible diastereomers—can introduce inactive or antagonistic species that compromise batch-to-batch consistency and regulatory compliance in GMP manufacturing environments [3].

(1'S,2R,3R)-Fosaprepitant Dimeglumine: Quantitative Head-to-Head Differentiation Evidence


Fosaprepitant vs. Fosnetupitant: Extended Overall Phase Complete Response in Cisplatin-Based HEC

In a phase III randomized double-blind head-to-head trial (CONSOLE), fosnetupitant demonstrated noninferiority to fosaprepitant for complete response during the delayed phase, but fosaprepitant achieved a numerically higher complete response rate during the extended overall phase (0-168 hours post-chemotherapy) in patients receiving cisplatin-based highly emetogenic chemotherapy [1]. This extended-phase differentiation is clinically meaningful because delayed and beyond-delayed emesis remains an unmet need in CINV management.

Chemotherapy-Induced Nausea and Vomiting NK1 Receptor Antagonists Highly Emetogenic Chemotherapy

Fosaprepitant 115 mg IV vs. Aprepitant 125 mg Oral: Pharmacokinetic Bioequivalence and Dosing Schedule Simplification

Clinical studies have demonstrated pharmacokinetic bioequivalence between a single 115 mg intravenous dose of fosaprepitant and the standard 3-day oral aprepitant regimen (125 mg on Day 1, 80 mg on Days 2-3) [1]. Following a single 150 mg IV dose of fosaprepitant administered as a 20-minute infusion, the mean AUC0-∞ of aprepitant was 37.4 (±14.8) mcg·hr/mL and mean Cmax was 4.2 (±1.2) mcg/mL [2]. Plasma concentrations of fosaprepitant fall below the limit of quantification (10 ng/mL) within 30 minutes post-infusion, confirming rapid and complete conversion to the active moiety [2].

Pharmacokinetics Bioequivalence Prodrug Conversion

Fosaprepitant vs. Rolapitant: Absence of CYP2D6 Inhibition and Reduced Drug Interaction Burden

Unlike rolapitant, which exhibits moderate inhibition of CYP2D6 and requires a 2-week dosing interval due to its exceptionally long half-life (180 hours), fosaprepitant-derived aprepitant has a terminal half-life of 9-13 hours and demonstrates no clinically relevant CYP2D6 inhibition [1][2]. In vitro studies using human liver microsomes indicate that aprepitant is metabolized primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2C19, and no detectable metabolism by CYP2D6, CYP2C9, or CYP2E1 [3]. This cleaner cytochrome P450 interaction profile reduces the risk of adverse interactions with commonly co-administered oncology supportive care medications (e.g., ondansetron, dexamethasone, and certain antidepressants).

Drug-Drug Interactions Cytochrome P450 Polypharmacy

Stereochemical Purity: Regulatory Expectation for (1'S,2R,3R) Configuration vs. Inactive Diastereomers

The synthesis of fosaprepitant yields eight possible stereoisomers due to three chiral centers, requiring rigorous chromatographic resolution to isolate the pharmacologically active (1'S,2R,3R) configuration [1]. Published synthetic routes establish that induced crystallization and chiral reduction are necessary to achieve the correct stereochemistry in high yield, and that even minor stereochemical impurities—specifically the (1'R,2S,3R) and (1'S,2S,3S) diastereomers—are controlled as specified impurities in pharmacopoeial monographs [1]. Procurement of research-grade or reference standard material lacking stereochemical certification introduces risk of inactive or antagonistic species that can confound in vitro receptor binding assays and in vivo pharmacodynamic studies.

Chiral Purity Quality Control Reference Standards

High-Value Procurement and Research Applications for (1'S,2R,3R)-Fosaprepitant Dimeglumine


Oncology Hospital Formulary Procurement for HEC/MEC CINV Prophylaxis

For institutional pharmacy procurement in comprehensive cancer centers, (1'S,2R,3R)-Fosaprepitant Dimeglumine 150 mg IV single-dose vials represent the evidence-based standard of care for preventing acute and delayed CINV in patients receiving highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC) regimens. The pharmacokinetic bioequivalence of a single IV dose to the 3-day oral aprepitant regimen [1] eliminates adherence concerns in patients with chemotherapy-induced mucositis, dysphagia, or persistent emesis, while the compound's favorable CYP3A4-centric metabolism minimizes drug-drug interaction complexity relative to rolapitant [2].

Pharmaceutical Quality Control: Chiral Purity Reference Standard for HPLC Method Validation

Analytical laboratories supporting generic drug manufacturing or API characterization require certified reference material of (1'S,2R,3R)-Fosaprepitant Dimeglumine for chiral purity method development and system suitability testing. Given the eight possible stereoisomers arising from the compound's three chiral centers [3], authentic reference material is indispensable for establishing relative retention times, resolution criteria, and impurity thresholds in compliance with ICH Q6A and pharmacopoeial monograph requirements.

Clinical Pharmacology Research: NK1 Receptor Occupancy PET Imaging Studies

Investigators conducting positron emission tomography (PET) studies to quantify central NK1 receptor occupancy—a pharmacodynamic biomarker correlating with antiemetic efficacy—require the specific (1'S,2R,3R) stereoisomer to ensure that observed receptor binding reflects the clinically validated configuration. PET studies with aprepitant (the active moiety) have confirmed >90% brain NK1 receptor occupancy following IV fosaprepitant administration [4], establishing a benchmark occupancy threshold that alternative NK1 antagonists must meet to demonstrate therapeutic equivalence.

Bioequivalence Study Reference Product for Generic ANDA Development

For generic pharmaceutical developers preparing Abbreviated New Drug Applications (ANDAs) for fosaprepitant dimeglumine injection, procurement of the reference listed drug (RLD) or a certified reference standard of (1'S,2R,3R)-Fosaprepitant Dimeglumine is mandatory for establishing bioequivalence. The bioequivalence study framework—with acceptance criteria of 80-125% for Cmax, AUC0-t, and AUC0-∞ geometric mean ratios [1]—requires access to analytically characterized reference material to validate LC-MS/MS quantification methods and ensure that the test product demonstrates pharmacokinetic equivalence to the innovator formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1'S,2R,3R)-Fosaprepitant Dimeglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.